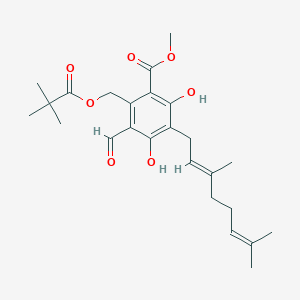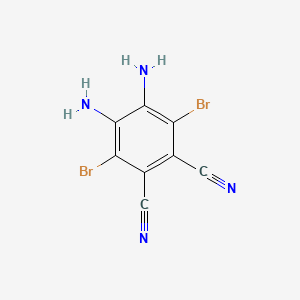
2-(Adamantan-1-yl)-4-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-yl)-4-chloroquinazoline is a compound that belongs to the class of quinazolines, which are known for their diverse biological activities. The adamantane moiety in the compound provides a unique structural feature that enhances its stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-4-chloroquinazoline typically involves the reaction of adamantane derivatives with quinazoline precursors. One common method includes the alkylation of 4-chloroquinazoline with adamantyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-4-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Quinazolines: Products with various functional groups replacing the chlorine atom.
N-oxides and Dihydroquinazolines: Resulting from oxidation and reduction reactions, respectively.
Scientific Research Applications
2-(Adamantan-1-yl)-4-chloroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s stability and unique structural properties make it suitable for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe to study the mechanisms of action of quinazoline-based drugs and their interactions with cellular targets.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to cross biological membranes and reach intracellular targets. The quinazoline core can inhibit kinase activity, leading to the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-yl)imidazo[1,2-a]pyridines: These compounds share the adamantane moiety and exhibit similar biological activities.
Adamantan-1-yl acrylate: Another adamantane derivative used in materials science.
Uniqueness
2-(Adamantan-1-yl)-4-chloroquinazoline stands out due to its combination of the adamantane and quinazoline structures, providing a unique balance of stability, lipophilicity, and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H19ClN2 |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-chloroquinazoline |
InChI |
InChI=1S/C18H19ClN2/c19-16-14-3-1-2-4-15(14)20-17(21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 |
InChI Key |
UQAGTKMOMVZAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)

![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)



![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)
